molecular formula C9H10N2O2 B1356955 (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol CAS No. 290332-99-9

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Cat. No.: B1356955
CAS No.: 290332-99-9
M. Wt: 178.19 g/mol
InChI Key: WANNRDGKWMDIPE-UHFFFAOYSA-N
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Description

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.

Biochemical Analysis

Biochemical Properties

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes such as cell growth, differentiation, and angiogenesis . The compound binds to the FGFRs, inhibiting their activity and thereby disrupting the downstream signaling pathways that are often upregulated in cancer cells . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation . Additionally, this compound has been shown to influence gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes . These cellular effects underscore its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition of FGFR activity leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells . Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s efficacy may diminish over time as cells develop resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites have been shown to retain some biological activity, contributing to its overall therapeutic effects . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components . These factors determine its localization and concentration within different tissues, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, it can be transported to the nucleus, where it affects gene expression by modulating transcription factors and other regulatory proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol typically involves multi-step procedures. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like sodium borohydride, and nucleophiles like TMSCN. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-8-2-3-10-9-7(8)4-6(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANNRDGKWMDIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579126
Record name (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290332-99-9
Record name (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzyl-5-methyl-1H-pyrrole-2-carbaldehyde, 4: POCl3 (23.46 mL, 246 mmol) was added dropwise to a stirred N,N-dimethyformamide (204 mL) at 0° C. After addition the mixture was stirred for additional 90 minutes. To the mixture was added dropwise the solution of 1-benzyl-2-methyl-1H-pyrrole, 3 (2.71 g, 45 mmol) in tetrahydrofuran (1150 mL). The reaction mixture was allowed to be stirred for 18 h from 0° C. to room temperature. The mixture was concentrated and redissolved in ethyl acetate (2 L). The mixture was washed with saturated Na2CO3 (2×500 mL). The Na2CO3 solution was extracted with ethyl acetate (7×1 L). The organic layers were combined and concentrated. The crude product was purified by silica gel chromatography (hexane to hexane:ethyl acetate, 7:1) to afford 1-benzyl-5-methyl-1H-pyrrole-2-carbaldehyde, 4 as a light yellow liquid. Yield: 30.8 g (81%).
Name
1-Benzyl-5-methyl-1H-pyrrole-2-carbaldehyde
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
23.46 mL
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Reaction Step One
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204 mL
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0 (± 1) mol
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Quantity
2.71 g
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reactant
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1150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 2-ethoxycarbonyl-4-methoxypyrrolo-[2,3-b]pyridine 3 (1.90 g, 8.62 mmol) in anhydrous THF (25 mL) was added LiAlH4 (0.218 g, 17.2 mmol) in small portions under N2 atmosphere. The mixture was stirred at reflux temperature for 50 min. After cooling, it was poured into cool H2O (20 mL) and extracted with EtOAc (4×15 mL). The combined organic layers were washed with brine (20 mL) and dried (Na2SO4). After filtration, the filtrate was concentrated to dryness and the residue was chromatographed on a silica gel column using 5% methanol in CH2Cl2 to give 4 as white solid. Mp 210-212° C.; Yield: 1.10 g, 71%; ESI MS: m/z 178.9 (M+1).
Quantity
1.9 g
Type
reactant
Reaction Step One
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Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.218 g
Type
reactant
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Quantity
20 mL
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